Enhanced Antiproliferative Activity in Leukemia Cells vs. Single-Target Comparators
In a direct head-to-head comparison in MV4-11 acute myeloid leukemia cells, mTOR/HDAC-IN-1 (Compound 50) exhibited significantly greater antiproliferative activity (IC50 = 1.74 μM) than the single-target mTOR inhibitor MLN-0128 (IC50 = 5.84 μM) or the pan-HDAC inhibitor SAHA (IC50 = 8.44 μM) [1]. This demonstrates that the bifunctional molecule provides superior cellular efficacy compared to individual pathway inhibition in this hematologic malignancy model.
| Evidence Dimension | Antiproliferative activity (cell viability) |
|---|---|
| Target Compound Data | IC50 = 1.74 μM |
| Comparator Or Baseline | MLN-0128 (mTOR inhibitor): IC50 = 5.84 μM; SAHA (HDAC inhibitor): IC50 = 8.44 μM |
| Quantified Difference | 3.4-fold more potent than MLN-0128; 4.9-fold more potent than SAHA |
| Conditions | MV4-11 acute myeloid leukemia cells, 72 h exposure, CCK-8 assay |
Why This Matters
For researchers studying hematologic malignancies or evaluating polypharmacological strategies, this quantitative advantage justifies selection of mTOR/HDAC-IN-1 over single-target alternatives when maximal cellular activity is required.
- [1] Zhang M, et al. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. Bioorg Med Chem Lett. 2021;49:128286. View Source
